Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromo and chloro substituent on the pyridine ring, making it a valuable intermediate in various chemical syntheses. It is commonly used in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate typically involves the bromination and chlorination of pyridine derivatives followed by esterification. One common method includes the reaction of 2-chloropyridine with bromine to introduce the bromo substituent. This is followed by the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, carboxylic acids, and reduced or oxidized forms of the original compound .
Scientific Research Applications
Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, thereby modulating biological pathways. The presence of bromo and chloro substituents enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloropyridine
- 3-Bromo-4-chloropyridine
- 4-Chloropyridine N-oxide
Uniqueness
Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate is unique due to the presence of both bromo and chloro substituents on the pyridine ring, along with an ester functional group. This combination of functional groups imparts distinct chemical reactivity and makes it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H9BrClNO2 |
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Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-7-3-6(11)4-8(10)12-7/h3-4H,2,5H2,1H3 |
InChI Key |
ZKQAPXQSBWZDKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)Cl)Br |
Origin of Product |
United States |
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